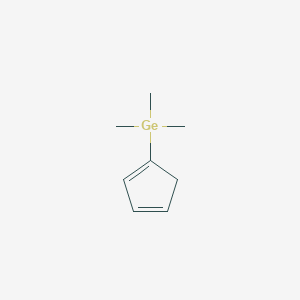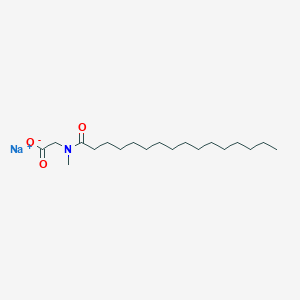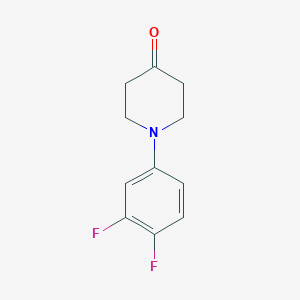
(Cyclopenta-1,3-dien-1-yl)(trimethyl)germane
Overview
Description
Cyclopenta-1,3-dien-1-yl)(trimethyl)germane (CPDTMG) is a new organogermanium compound that has recently been synthesized and studied for its potential applications in scientific research. CPDTMG is a cyclopentadiene-based organogermanium compound, which is a rare class of organogermanium compounds due to its synthetically difficult nature. CPDTMG has been studied for its potential applications in the fields of biochemistry, physiology, and drug discovery.
Scientific Research Applications
(Cyclopenta-1,3-dien-1-yl)(trimethyl)germane has potential applications in scientific research due to its unique properties. (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane has been studied for its potential application in drug discovery, as it is capable of forming strong hydrogen bonds with drug molecules. (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane has also been studied for its potential application in biochemistry and physiology, as it can be used to study the interaction between proteins and small molecules. (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane can also be used to study the structure and dynamics of biomolecules, as well as their interactions with other molecules.
Mechanism of Action
The mechanism of action of (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane is not yet fully understood. However, it is believed that (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane forms strong hydrogen bonds with drug molecules, which can be used to study the interactions between proteins and small molecules. (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane can also interact with other molecules, such as lipids, to form hydrogen bonds and other interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane are not yet fully understood. However, (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane has been shown to interact with proteins, lipids, and other molecules, and it is believed that these interactions can have an effect on the biochemical and physiological processes of the body.
Advantages and Limitations for Lab Experiments
(Cyclopenta-1,3-dien-1-yl)(trimethyl)germane has several advantages for lab experiments, such as its low cost and ease of synthesis. (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane also has a high solubility in organic solvents, which makes it ideal for a wide range of laboratory experiments. However, (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane also has some limitations, such as its instability in the presence of light and moisture.
Future Directions
There are several potential future directions for (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane research. One potential direction is to further explore its potential applications in drug discovery and biochemistry. Additionally, further research could be done to better understand the mechanism of action of (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane, as well as its biochemical and physiological effects. Furthermore, further research could be done to explore the potential of (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane for use in other fields, such as materials science and catalysis. Finally, further research could be done to improve the stability of (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane, as well as its solubility in a variety of solvents.
properties
IUPAC Name |
cyclopenta-1,3-dien-1-yl(trimethyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Ge/c1-9(2,3)8-6-4-5-7-8/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSKCAYAVOCZEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)(C)C1=CC=CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626336 | |
| Record name | (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopenta-1,3-dien-1-yl)(trimethyl)germane | |
CAS RN |
26168-12-7 | |
| Record name | (Cyclopenta-1,3-dien-1-yl)(trimethyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10626336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[[2-(Dimethylamino)ethyl]imino]diacetic acid, dihydrochloride](/img/structure/B1603908.png)


![1-Methyl-5-[(methylamino)methyl]indoline](/img/structure/B1603912.png)
![4-[4-(Bromomethyl)phenoxy]tetrahydropyran](/img/structure/B1603914.png)
![N-Methyl-(1-thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methylamine](/img/structure/B1603915.png)



